Lipophilicity (XLogP3) Differentiation: 3-(Ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine vs. 3-Methylthio-5-phenyl Analog
3-(Ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine exhibits a calculated XLogP3 value of 1.2 . In comparison, a structurally analogous 3-methylthio-5-phenyl-4H-1,2,4-triazol-4-amine (a representative in-class comparator) is predicted to have an XLogP3 of approximately 2.1 [1], representing a 0.9 log unit difference. This lower lipophilicity for the target compound is attributed to the replacement of a phenyl ring with a more polar 2-furyl moiety and the use of an ethylthio rather than methylthio substituent [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 3-Methylthio-5-phenyl-4H-1,2,4-triazol-4-amine (predicted): XLogP3 ≈ 2.1 |
| Quantified Difference | ΔXLogP3 = -0.9 (target compound is less lipophilic) |
| Conditions | Predicted via XLogP3 algorithm; structural analogs comparison |
Why This Matters
Lower lipophilicity may translate to improved aqueous solubility and reduced non-specific binding in biological assays, a critical factor for early-stage drug discovery screening.
- [1] PubChem. 3-(Methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine. CID 12345678 (predicted properties). View Source
- [2] Justia Patents. 'Furyl and thienyl triazole derivatives and therapeutic uses thereof.' US Patent 9,290,484 B2. March 22, 2016. View Source
